2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,3-diamino-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O/c15-10-5-4-7(6-9(10)14(16,17)18)21-13(22)8-2-1-3-11(19)12(8)20/h1-6H,19-20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAYRMXHVPKQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179867 | |
| Record name | Benzamide, 2,3-diamino-N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421933-30-3 | |
| Record name | Benzamide, 2,3-diamino-N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2,3-diamino-N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps
-
Nitration of Precursors :
-
Reduction of Nitro to Amine :
-
Amide Coupling :
Advantages and Limitations
Bromination of Aromatic Rings
Cyano Substitution
Final Amidation
Acid-Catalyzed Condensation
Microwave-Assisted Synthesis
Critical Process Parameters
Solvent Selection
Catalysts and Reagents
Analytical Validation
Purity Assessment
Impurity Profiling
-
Major Byproducts :
Industrial Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
2,3-Diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide has been studied for its potential as a pharmaceutical agent. Its structural features suggest possible activity against certain diseases, particularly in targeting specific enzymes or receptors involved in metabolic pathways.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of diamino benzamides have shown efficacy in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Material Science
In material science, this compound can be utilized as a building block for the synthesis of novel polymers or materials with enhanced thermal and chemical stability. Its trifluoromethyl group contributes to hydrophobicity and increased resistance to chemical degradation.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Potential Applications | Coatings, adhesives |
Environmental Studies
The compound's unique structure may also allow for applications in environmental remediation, particularly in the degradation of pollutants or as a part of sensor systems to detect environmental contaminants.
Case Study: Pollutant Detection
Studies have shown that fluorinated compounds can be effective in sensing applications due to their electronic properties. The incorporation of this compound into sensor devices could enhance sensitivity and selectivity towards specific contaminants .
Mechanism of Action
The mechanism of action of 2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, making it a potent molecule in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide and related benzamide derivatives:
Key Observations:
Amino groups at the 2- and 3-positions provide hydrogen-bonding sites absent in compounds like N-(3,4-difluorophenyl)-3-methylbenzamide, which may improve solubility in polar solvents or binding affinity to biological targets .
Structural Analogues in Pest Control: Diflubenzuron and diflufenican () demonstrate that fluorinated benzamides are viable agrochemicals.
Crystallographic Considerations :
- Compounds like 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () highlight how heterocyclic modifications (e.g., thienylidene) alter molecular geometry and packing. The target compound’s rigid benzamide core may favor planar stacking interactions, which could be analyzed using tools like Mercury () .
Implications of Structural Differences
- Bioactivity: Fluorine and trifluoromethyl groups are common in pharmaceuticals and agrochemicals due to their metabolic stability and electronegativity. The target compound’s dual amino groups may synergize with these substituents for enhanced target binding .
- Synthetic Challenges: Introducing multiple fluorine atoms and amino groups requires precise reaction conditions to avoid side products, as seen in the synthesis of 3-chloro-N-phenyl-phthalimide derivatives () .
Biological Activity
2,3-Diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide, with the CAS number 1421933-30-3, is a compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₄H₁₁F₄N₃O
- Molecular Weight : 313.25 g/mol
- Boiling Point : 371.9 ± 42.0 °C (predicted)
- Density : 1.487 ± 0.06 g/cm³ (predicted)
- pKa : 11.97 ± 0.70 (predicted) .
Antimicrobial Properties
Recent studies have suggested that compounds similar to this compound exhibit significant antimicrobial activity. Benzamide derivatives have been explored for their ability to inhibit various bacterial strains and may serve as potential leads for antibiotic development .
The proposed mechanism of action for benzamide derivatives includes:
- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds like benzamide riboside have been shown to inhibit DHFR, leading to reduced cellular levels of NADP and NADPH, which are crucial for DNA synthesis in bacteria .
- Targeting Kinases : Some benzamide derivatives have been identified as RET kinase inhibitors, which can disrupt cell proliferation in cancer cells .
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the antiviral potential of benzamide derivatives against H5N1 and SARS-CoV-2 viruses, suggesting that modifications such as fluorination enhance their efficacy .
- In Vitro Studies : In vitro evaluations demonstrated that certain derivatives exhibited micromolar inhibitory concentrations against viral entry mechanisms, indicating their potential as therapeutic agents in viral infections .
- Synthesis and Evaluation : Research has shown that synthesizing novel benzamide derivatives with specific substitutions (like trifluoromethyl groups) can significantly impact their biological activity. For instance, compounds with fluorinated phenyl rings displayed enhanced interactions with target proteins involved in disease pathways .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Inhibition against H5N1 and SARS-CoV-2 | |
| Kinase Inhibition | Disruption of RET kinase activity |
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁F₄N₃O |
| Molecular Weight | 313.25 g/mol |
| Boiling Point | 371.9 ± 42.0 °C (predicted) |
| Density | 1.487 ± 0.06 g/cm³ (predicted) |
| pKa | 11.97 ± 0.70 (predicted) |
Q & A
Basic: What are the common synthetic routes for 2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves coupling 2,3-diaminobenzoic acid derivatives with 4-fluoro-3-(trifluoromethyl)aniline via amide bond formation. Key steps include:
- Activation of the carboxyl group using coupling agents like EDCI/HOBt or DCC to facilitate amidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .
Critical parameters affecting yield include stoichiometric ratios (1:1.2 for amine:acid), pH adjustment (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of amino groups .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine splitting in aromatic regions) and amide bond formation. ¹⁹F NMR quantifies trifluoromethyl group integrity .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between benzamide and fluorophenyl groups) and hydrogen-bonding networks. Orthorhombic systems (space group P2₁2₁2₁) are common for similar benzamides .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
Answer:
- Substituent Variation : Systematically modify the 2,3-diamino group (e.g., alkylation, acylation) and fluorophenyl substituents (e.g., replacing CF₃ with Cl or Br) to assess impacts on target binding .
- Bioisosteric Replacement : Replace the trifluoromethyl group with sulfonamide or cyano groups to enhance metabolic stability .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like kinase or protease targets before synthesizing analogs .
Advanced: What computational approaches predict its interactions with biological targets?
Answer:
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to study binding stability over time .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs with favorable drug-likeness .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and protocols (e.g., IC₅₀ determination via fluorescence polarization) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, adjusting for variables like solvent (DMSO concentration ≤0.1%) .
- Mechanistic Profiling : Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystalline product, leveraging solubility differences .
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (30–70% gradient) removes unreacted starting materials .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced: What in vitro assays evaluate its enzyme inhibition potential?
Answer:
- Fluorescence-Based Assays : Measure inhibition of proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to immobilized targets like EGFR kinase .
- Microscale Thermophoresis (MST) : Determine dissociation constants (Kd) in solution-phase systems without immobilization artifacts .
Basic: How does the trifluoromethyl group affect its physicochemical properties?
Answer:
- Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in hepatic microsomal assays .
- Electron-Withdrawing Effect : Reduces pKa of adjacent amino groups, influencing solubility and ionization at physiological pH .
Advanced: How can reaction conditions be optimized using design of experiments (DoE)?
Answer:
- Factorial Design : Vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) to identify optimal yield conditions .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and stirring rate) using software like Minitab .
- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real time to minimize byproducts .
Advanced: What strategies stabilize reactive intermediates during synthesis?
Answer:
- Low-Temperature Quenching : Trap diazonium intermediates at −78°C before coupling to prevent decomposition .
- Protective Groups : Use Boc or Fmoc for amino groups during amidation to avoid side reactions .
- In Situ Derivatization : Convert unstable intermediates (e.g., enamines) to stable crystalline salts (e.g., HCl salts) for isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
